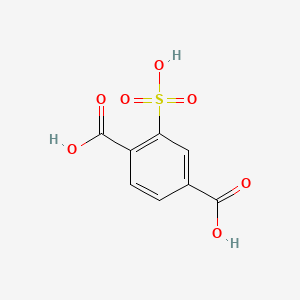

2-sulfoterephthalic Acid

Descripción

Significance of Sulfonated Aromatic Dicarboxylic Acids in Material Science and Catalysis

Sulfonated aromatic dicarboxylic acids represent a crucial class of organic compounds characterized by the presence of both sulfonic acid (–SO₃H) and carboxylic acid (–COOH) functional groups attached to an aromatic ring. mdpi.com This unique combination of functional groups imparts valuable properties, making them highly significant in material science and catalysis. The sulfonic acid group, being strongly acidic, enhances the catalytic activity of materials, while the carboxylic acid groups provide sites for polymerization and coordination with metal ions. nih.govbohrium.com

These compounds serve as essential building blocks for a variety of advanced materials. nih.gov For instance, they are employed in the synthesis of sulfonated polyamides and polybenzimidazoles, which are known for their excellent mechanical properties, heat resistance, and solvent resistance. google.com The incorporation of the sulfonic acid group can also improve the solubility and processability of polymers. udayton.edu In the realm of catalysis, sulfonated materials are utilized as solid acid catalysts, offering an environmentally benign alternative to traditional liquid acids. nih.gov Their high surface area and the presence of strong acid sites contribute to their catalytic efficiency in various organic reactions. nih.govbohrium.com

Historical Context of Terephthalic Acid Derivatives in Polymer and Coordination Chemistry

The journey of terephthalic acid derivatives began with the isolation of terephthalic acid from turpentine (B1165885) in 1846. This discovery laid the groundwork for extensive research into modifying this aromatic dicarboxylic acid. A significant milestone in polymer chemistry was the development of polyethylene (B3416737) terephthalate (B1205515) (PET), a polyester (B1180765) synthesized from terephthalic acid and ethylene (B1197577) glycol. The versatility of terephthalic acid derivatives extends to coordination chemistry, where they act as ligands to form coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org These materials have a wide range of applications in catalysis, gas storage, and separation. researchgate.net The ability of terephthalic acid and its derivatives to bridge metal centers has led to the creation of diverse and functional structures. cu.edu.egrsc.org

Scope and Research Objectives Pertaining to 2-Sulfoterephthalic Acid

This compound (H₃stp), with its two carboxylic acid groups and one sulfonic acid group, presents a unique platform for the design and synthesis of advanced materials. nih.gov Current research is heavily focused on its use as a versatile building block for constructing metal-organic frameworks (MOFs) and coordination polymers. doi.orgrsc.orgnih.gov The presence of the sulfonate group, in addition to the carboxylate groups, offers multiple coordination modes, leading to structurally diverse and topologically interesting frameworks. rsc.org

A primary research objective is to leverage the properties of this compound to create materials with enhanced functionalities. For example, the incorporation of the sulfonic acid group can introduce proton conductivity into MOFs, making them promising candidates for applications in proton exchange membrane fuel cells. rsc.orgbohrium.com Researchers are also exploring the catalytic potential of MOFs derived from this compound. rsc.orgrsc.org The acidic nature of the sulfonic acid group can be harnessed for various acid-catalyzed reactions. rsc.orguib.es

Furthermore, studies are investigating the influence of the sulfonate group on the photoluminescent and magnetic properties of the resulting coordination polymers. doi.orgnih.gov The synthesis of novel coordination compounds with this compound and various metal ions continues to be an active area of research, with the aim of discovering new materials with unique structures and properties. rsc.orgrsc.org

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆O₇S |

| Molecular Weight | 246.20 g/mol |

| Synonyms | 1,4-Benzenedicarboxylic acid, 2-sulfo- |

| CAS Number | 4991-22-4 |

Table 1: Chemical and Physical Properties of this compound. nih.gov

| Application Area | Research Focus | Key Findings and Developments |

| Material Science | Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers | - The trifunctional nature of this compound allows for the creation of diverse and complex 3D structures. doi.orgnih.gov - The sulfonate group can act as a coordination site, leading to novel network topologies. rsc.org - MOFs with this compound as a linker exhibit interesting properties such as photoluminescence and magnetism. doi.orgnih.gov |

| Development of Proton-Conducting Materials | - The sulfonic acid group can be utilized to introduce proton conductivity into MOFs and other materials. rsc.orgbohrium.com - Hybrid membranes composed of MOFs with this compound and polymers show improved proton conductivity and thermal stability. rsc.org | |

| Catalysis | Heterogeneous Acid Catalysis | - MOFs containing this compound can serve as efficient and reusable solid acid catalysts. rsc.orgrsc.org - These catalysts have shown promise in reactions such as the cracking of ethylene dichloride. rsc.org - The acidity of the sulfonic acid groups is a key factor in the catalytic performance. uib.es |

Table 2: Research Findings and Applications of this compound.

Structure

3D Structure

Propiedades

Número CAS |

4991-22-4 |

|---|---|

Fórmula molecular |

C8H6O7S |

Peso molecular |

246.20 g/mol |

Nombre IUPAC |

2-sulfoterephthalic acid |

InChI |

InChI=1S/C8H6O7S/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) |

Clave InChI |

RAADBCJYJHQQBI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Sulfoterephthalic Acid

Direct Sulfonation Approaches

Direct sulfonation represents a primary pathway for the industrial production of 2-sulfoterephthalic acid. This approach involves the introduction of a sulfonic acid group onto the aromatic ring of terephthalic acid or its corresponding esters.

Catalytic Sulfonation of Terephthalic Acid or its Esters with Metal Chlorides

A significant advancement in the synthesis of this compound involves the use of metal chloride catalysts to facilitate the sulfonation of terephthalic acid or its esters. google.com This method provides an efficient and industrially advantageous route, avoiding the use of more hazardous traditional catalysts like mercury. google.com The general reaction involves heating terephthalic acid or an ester thereof with a sulfonating agent in the presence of a metal chloride catalyst at temperatures ranging from 100 to 250°C. google.com

Research has identified several metal chlorides that are effective catalysts for this sulfonation reaction. google.com Among the most preferable are iron chloride, copper chloride, titanium chloride, antimony chloride, zinc chloride, and nickel chloride. google.com These catalysts can be utilized individually or in combination. google.com The optimal amount of catalyst varies depending on the specific metal chloride used. google.com For instance, chlorides of iron, copper, titanium, and antimony are preferably used in amounts of 1 to 5% by weight relative to the starting material, whereas zinc chloride and nickel chloride are more effective at higher concentrations of 30 to 50% by weight. google.com

Table 1: Investigated Metal Chloride Catalytic Systems

| Catalyst | Preferred Amount (% weight relative to raw material) |

|---|---|

| Iron Chloride (FeCl₃) | 1 - 5% |

| Copper Chloride (CuCl₂) | 1 - 5% |

| Titanium Chloride (TiCl₄) | 1 - 5% |

| Antimony Chloride (SbCl₅) | 1 - 5% |

| Zinc Chloride (ZnCl₂) | 30 - 50% |

| Nickel Chloride (NiCl₂) | 30 - 50% |

Data sourced from patent JPH06340610A. google.com

The choice of sulfonating agent is crucial for the reaction's success. Fuming sulfuric acid (oleum) and sulfuric anhydride (B1165640) (sulfur trioxide) are the preferred agents for this process. google.com These reagents are readily available and highly effective for introducing the sulfo group onto the terephthalic acid ring structure, leading to high yields of the desired product. google.com The molar ratio of the sulfonating agent to the terephthalic acid or its ester is typically between 1 and 7, with a preferred range of 2 to 5. google.com

The efficiency of the catalytic sulfonation is highly dependent on the process parameters. The reaction is generally conducted by heating the mixture of terephthalic acid, the metal chloride catalyst, and the sulfonating agent to a temperature between 100°C and 250°C. google.com A specific documented example illustrates the reaction's efficiency: terephthalic acid was reacted with 60% fuming sulfuric acid using copper chloride as a catalyst. google.com The mixture was heated to 180°C and maintained for 16 hours, resulting in a 97.2% production rate of this compound. google.com Subsequent processing to isolate the sodium salt yielded a final product with an 88% recovery. google.com

Table 2: Example of Process Parameters and Efficiency

| Parameter | Value |

|---|---|

| Starting Material | Terephthalic Acid (1.0 mol) |

| Catalyst | Copper Chloride (3.2 g) |

| Sulfonating Agent | 60% Fuming Sulfuric Acid (4.0 mol) |

| Reaction Temperature | 180°C |

| Reaction Time | 16 hours |

| Production Rate | 97.2% |

| Final Yield (as sodium salt) | 88.0% |

Data sourced from patent JPH06340610A. google.com

Oxidation of Sulfo-p-xylene Precursors

An alternative established method for producing this compound is through the oxidation of corresponding xylene sulfonic acids. google.com This pathway begins with a different starting material, p-xylene (B151628), which is first sulfonated to produce sulfo-p-xylene. google.comrsc.org Subsequently, the methyl groups of the sulfo-p-xylene precursor are oxidized to form the two carboxylic acid functionalities, yielding the final this compound. google.com This method has been successfully employed for the lab-synthesis of monosodium 2-sulfoterephthalate, where optimized conditions led to a maximum yield of approximately 75%. rsc.org

Novel and Efficient Synthetic Protocols for Substituted Terephthalic Acids

While direct sulfonation is a primary route to this compound, the broader field of synthetic organic chemistry offers advanced, multi-step protocols for creating other substituted terephthalic acids. These methods, though not always applied to the synthesis of the sulfo-derivative, highlight the development of more complex and targeted synthetic strategies.

For example, the synthesis of 2-sulfomethylterephthalic acid, a structurally related compound, demonstrates a more intricate pathway. udayton.eduresearchgate.net This synthesis starts with 2,5-dibromotoluene, which undergoes dilithiation followed by a reaction with dry ice to introduce the two carboxyl groups. udayton.eduresearchgate.net The resulting 2-methylterephthalic acid is then esterified and subjected to side-chain bromination. udayton.eduresearchgate.net The final step involves a nucleophilic substitution of the bromine with a sulfonate anion using sodium sulfite (B76179). udayton.eduresearchgate.net Similarly, protocols for preparing 2-phosphonoterephthalic acid have been developed that rely on the creation of organometallic intermediates from 2-bromo-p-xylene, followed by reaction with diethyl chlorophosphate and subsequent oxidation. udayton.eduresearchgate.net These multi-step sequences allow for the precise placement of functional groups that may not be achievable through direct substitution methods. udayton.eduresearchgate.net

Development of Short Synthesis Routes for Acid-Pendant Monomers

The generation of this compound, a crucial monomer for creating polymers with pendant acid groups, has been the focus of synthetic development aimed at efficiency and high yield. researchgate.netudayton.edu One established industrial method involves the direct sulfonation of terephthalic acid. google.com A patented process describes reacting terephthalic acid or its ester with a sulfonating agent, such as fuming sulfuric acid or sulfuric anhydride, in the presence of a metal chloride catalyst (e.g., iron chloride, copper chloride). google.com This catalytic approach facilitates the sulfonation reaction, which is otherwise challenging due to the deactivating effect of the two carboxyl groups on the benzene (B151609) ring, allowing the desired product to be obtained in high yields. google.comthieme-connect.de The reaction is typically conducted by heating the components to temperatures between 100 and 250°C. google.com For example, reacting terephthalic acid with fuming sulfuric acid at 180°C for 16 hours in the presence of copper chloride yielded the sodium salt of this compound with a yield of 88%. google.com

Another efficient laboratory-scale synthesis starts from the more readily available p-xylene (1,4-dimethylbenzene). rsc.org This multi-step route was optimized to achieve a maximum yield of approximately 75% for the target compound, monosodium 2-sulfoterephthalate. rsc.org The characterization of the lab-synthesized product confirmed that its molecular structure and weight were identical to the commercial version, making it a viable alternative for subsequent applications like MOF synthesis. rsc.org

Additionally, research into creating related acid-pendant monomers has led to the development of syntheses for compounds like 2-sulfomethylterephthalic acid. researchgate.netudayton.edu This involves a sequence starting from dimethyl 2-bromomethylterephthalate, which is reacted with sodium sulfite in an ethanol-water mixture with a phase-transfer catalyst (tetrabutylammonium bromide) to yield the target acid after hydrolysis. udayton.edu These efficient, short synthetic routes are critical for providing the necessary building blocks for advanced polymers and materials. researchgate.netudayton.edu

Hydrothermal and Solvothermal Synthetic Techniques for Coordination Polymers

Hydrothermal and solvothermal syntheses are prevalent methods for constructing coordination polymers using 2-sulfoterephthalate (stp) as a ligand, owing to its ability to bridge metal centers through its carboxylate and sulfonate groups. znaturforsch.comrsc.org These techniques involve reacting a metal salt with the this compound ligand in a sealed vessel at elevated temperatures and pressures, often leading to the formation of highly crystalline, multi-dimensional structures. znaturforsch.comresearchgate.net

A variety of metal ions have been successfully incorporated into coordination polymers with 2-sulfoterephthalate, resulting in diverse structural architectures and properties. For instance, self-assembly of silver nitrate (B79036) with monosodium 2-sulfoterephthalate has yielded two distinct Ag(I) coordination polymers, [Ag₃(2-stp)(H₂O)]n and [Ag₂(2-Hstp)]n, which form 3D supramolecular networks and exhibit photoluminescence. doi.org Similarly, hydrothermal reactions with alkaline earth metals have produced 3D coordination polymers such as [Ca(2-Hstp)(H₂O)] and [Sr(2-Hstp)(H₂O)]. chinaxiv.org

The choice of metal, solvent, and other reaction parameters like temperature and pH significantly influences the final structure. nih.gov Solvothermal reactions of Ni(II) nitrate with monosodium 2-sulfoterephthalate and an acylamide-functionalized co-ligand produced a 3D metal-organic framework, [Ni₃(TPBTC)₂(stp)₂(H₂O)₄]·2DMA·32H₂O, with pores containing guest dimethylacetamide (DMA) molecules. bohrium.com Lanthanide ions have also been used; a gadolinium complex, {[Gd(2-stp)·3(H₂O)]·(H₂O)}n, was synthesized under hydrothermal conditions, forming a 2D polymeric structure. researchgate.net The table below summarizes several coordination polymers synthesized using these methods.

| Metal Ion | Resulting Formula | Synthesis Method | Key Structural Feature | Reference |

|---|---|---|---|---|

| Ag(I) | [Ag₂(2-Hstp)]n | Evaporation | 3D supramolecular network | doi.org |

| Ca(II) | [Ca(2-Hstp)(H₂O)] | Hydrothermal | 3D coordination polymer | chinaxiv.org |

| Sr(II) | [Sr(2-Hstp)(H₂O)] | Hydrothermal | 3D coordination polymer | chinaxiv.org |

| Ni(II) | [Ni₃(TPBTC)₂(stp)₂(H₂O)₄]·2DMA·32H₂O | Solvothermal (100°C, 72h) | 3D acylamide-functionalized MOF | bohrium.com |

| Gd(III) | {[Gd(2-stp)·3(H₂O)]·(H₂O)}n | Hydrothermal | 2D polymeric complex | researchgate.net |

| Ho(III) | {Ho₂(H₂O)₂(DMF)₂(ATPA)₃}n | Hydrothermal | 3D coordination polymer | researchgate.net |

Microwave-Assisted Synthesis for Functionalized Metal-Organic Frameworks

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for producing functionalized metal-organic frameworks (MOFs). rsc.orgresearchgate.net This technique utilizes microwave irradiation to provide fast, volumetric heating of the reaction mixture, which can significantly shorten reaction times, increase yields, and offer fine control over the crystallinity and particle size of the final product. rsc.orgresearchgate.netnih.gov

A prominent example is the synthesis of sulfonic acid-functionalized UiO-66(Zr) MOFs. nih.govurjc.esacs.org These materials are prepared using a mixture of terephthalic acid (H₂BDC) and monosodium 2-sulfoterephthalate (H₂BDC-SO₃Na) as the organic linkers with a zirconium salt (e.g., zirconyl chloride octahydrate). nih.gov The microwave-assisted method allows for the rapid production of microporous materials with high crystallinity. nih.govurjc.es By varying the molar ratio of the two linkers, the concentration of sulfonic acid groups within the MOF structure can be modulated, which in turn tunes the material's acidic and catalytic properties. nih.govacs.org

Research has shown that a H₂BDC/H₂BDC-SO₃Na molar ratio of 40/60 results in a UiO-66(Zr)-SO₃H material with optimal catalytic performance in the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride. nih.govurjc.es This specific ratio provides a balance between the number of accessible sulfonic acid active sites and the structural integrity of the MOF. nih.gov The resulting catalyst demonstrated superior performance at 200°C compared to commercial acid catalysts and was stable over multiple reaction cycles. nih.govurjc.es

| MOF | Linkers | Metal Source | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|---|

| UiO-66(Zr)-SO₃H | Terephthalic acid & Monosodium this compound | ZrOCl₂·8H₂O | Microwave-assisted | Fast synthesis of crystalline, microporous acid catalysts. | nih.govurjc.es |

| UiO-66(Zr)-SO₃H (40/60 ratio) | H₂BDC / H₂BDC-SO₃Na (40/60) | ZrOCl₂·8H₂O | Microwave-assisted | Optimal catalytic performance in Friedel-Crafts acylation. | nih.govurjc.es |

Mechanistic Studies of Sulfonation and Derivatization Reactions

The sulfonation of terephthalic acid is a challenging electrophilic aromatic substitution reaction. The two electron-withdrawing carboxyl groups on the aromatic ring deactivate it, making the introduction of a third substituent, the sulfonic acid group, difficult. thieme-connect.de Mechanistic studies indicate that the reaction requires harsh conditions, such as the use of fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide, SO₃) at high temperatures. google.com The electrophile in this reaction is SO₃ or protonated SO₃.

The use of a metal chloride catalyst, as described in several patents, has been found to significantly facilitate the sulfonation process, allowing the reaction to proceed more readily and in higher yields. google.com While the precise mechanism of this catalysis is not fully detailed in the provided sources, it is likely that the metal chloride acts as a Lewis acid, coordinating with the sulfuric acid or sulfur trioxide to generate a more potent electrophilic sulfonating agent. This enhances the rate of attack on the deactivated aromatic ring of terephthalic acid. google.com

Derivatization reactions of this compound are crucial for its incorporation into larger molecules and materials. For instance, in the synthesis of polyesters or MOFs, the carboxylic acid groups and/or the sulfonic acid group are converted into esters or salts. The monosodium salt of this compound is a common starting material for many of these syntheses. rsc.orgdoi.orgnih.gov It can be prepared by dissolving the synthesized this compound in water and neutralizing it with an equimolar amount of a sodium base like sodium carbonate. google.com Further derivatization, such as the conversion to dimethyl 2,5-bis(methoxy-carbonyl) benzenesulfonate, can be achieved by esterification with methanol, enabling subsequent transesterification reactions for creating polyester (B1180765) networks. acs.org These derivatization pathways are essential for tailoring the reactivity and solubility of the monomer for specific applications. benicewiczgroup.com

Applications of 2 Sulfoterephthalic Acid in Advanced Materials Science

Polymer Chemistry and Functional Polymer Design

In the realm of polymer chemistry, 2-sulfoterephthalic acid serves as a critical building block for the design of functional polymers with tailored characteristics. Its trifunctional nature enables the creation of complex polymer architectures that are otherwise difficult to achieve.

Monomeric Precursors for Acid-Pendant Polymer Chains

This compound is a key monomeric precursor for the synthesis of polymers with pendant acidic groups. These pendant sulfonic acid groups are directly attached to the polymer backbone, imparting a range of desirable properties. The presence of these groups can enhance solubility in polar solvents, facilitate ion exchange, and improve the thermal and mechanical properties of the resulting polymer. For instance, it has been employed in the preparation of poly(benzimidazole)s with sulfonic acid pendants, demonstrating its utility in constructing functionalized polymer chains. tue.nl The introduction of such functional groups is a strategic approach to designing polymers for specific high-performance applications, including membranes for fuel cells and specialty engineering plastics.

Synthesis of Rigid-Rod Polymers for Advanced Composites

A significant challenge in the synthesis of sulfonic acid-pendant polymers, such as those derived from this compound, is the propensity for desulfonation at the high temperatures required for polymerization. This process involves the cleavage of the carbon-sulfur bond, leading to the loss of the sulfonic acid group. dtic.milgonzaga.eduresearchgate.net Desulfonation not only diminishes the desired functionality of the polymer but can also lead to a loss of solubility, complicating processing and characterization. For example, in the preparation of sulfonic acid-pendant poly(benzimidazole), conducting the polymerization at elevated temperatures to achieve a satisfactory chain length can trigger this adverse desulfonation. tue.nl The onset of desulfonation for some sulfonated aromatic polymers can occur at temperatures around 290°C. dtic.milgonzaga.eduresearchgate.net

Table 1: Thermal Degradation Behavior of Sulfonated Polymers

| Polymer System | Onset of Desulfonation (°C) | Key Observation | Reference(s) |

|---|---|---|---|

| Sulfonated Poly(styrene-isobutylene-styrene) | ~290 | Minor mass loss attributed to the cleavage of the aromatic carbon-sulfur bond. | dtic.milgonzaga.eduresearchgate.net |

| Sulfonated Poly(ether ether ketone) (H-SPEEK) | >160 | Partial desulfonation and increased conjugation observed. | tue.nl |

This table is interactive and can be sorted by column.

Role as Dopants for Electrically Conductive Polymer Systems (e.g., Polyaniline)

This compound and other sulfonated molecules can act as effective dopants for intrinsically conductive polymers like polyaniline. tue.nl The doping process involves the protonation of the polymer backbone by the sulfonic acid group, which introduces charge carriers and significantly increases electrical conductivity. The use of a functionalized dopant like this compound can also improve the processability and solubility of the resulting conductive polymer, which are often intractable. The nature of the dopant plays a critical role in the final electrical and optical properties of the polyaniline system. nih.gov Polysulfonic acids, in general, are used to enhance the performance of polyaniline films for various electrochemical applications. dtic.mil

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound has emerged as a crucial building block in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its trifunctional nature, featuring two carboxylate groups and one sulfonate group, allows for diverse coordination modes with various metal centers, leading to a wide array of network topologies and functional materials.

The coordination versatility of the 2-sulfoterephthalate (stp) ligand is central to its utility in constructing complex supramolecular architectures. The carboxylate and sulfonate moieties can coordinate to metal ions in monodentate, bidentate, or bridging fashions, facilitating the formation of multidimensional networks.

The interaction of this compound with silver(I) ions gives rise to coordination polymers with notable structural diversity. The resulting geometries are highly dependent on factors such as pH and the presence of ancillary ligands.

In one instance, the self-assembly of silver nitrate (B79036) with the monosodium salt of this compound yielded two distinct Ag(I) coordination polymers, formulated as [Ag₃(stp)(H₂O)]n and [Ag₂(Hstp)]n. wzu.edu.cn X-ray diffraction analysis of [Ag₃(stp)(H₂O)]n revealed a complex 3D supramolecular structure wherein the Ag(I) centers exhibit multiple coordination geometries. One silver ion is found in a nearly linear two-coordinate geometry, bonded to a water molecule and an oxygen atom from the sulfonate group. Another silver ion adopts a four-coordinated distorted tetrahedral geometry, surrounded by four oxygen atoms from different stp ligands. wzu.edu.cn

The pH of the reaction medium plays a critical role in the final architecture of these silver(I) complexes. By controlling the pH, different supramolecular structures can be obtained, highlighting the tunability of the system. publicationslist.org

| Compound | Silver Ion Center | Coordination Geometry | Donating Atoms |

|---|---|---|---|

| [Ag₃(stp)(H₂O)]n | Ag1 | Nearly linear two-coordinate | O (water), O (sulfonate) |

| Ag2 | Distorted tetrahedron | O (from four different stp ligands) |

The combination of this compound with cobalt(II) ions, particularly in the presence of ancillary N-donor ligands, leads to the formation of coordination polymers with interesting network topologies and magnetic properties. These structures range from discrete molecular complexes to extended polymeric arrays. orcid.org

For example, a two-dimensional coordination polymer has been synthesized using cobalt(II), 2-sulfoterephthalate, and the flexible bridging ligand 1,3-di(4-pyridyl)propane. orcid.org The specific coordination environment around the Co(II) centers and the bridging nature of both the sulfoterephthalate and the dipyridyl ligands contribute to the formation of the 2D network. The interplay between the primary ligand and the ancillary ligand is crucial in directing the final topology of the coordination polymer.

The synthesis and structural characterization of copper(II) and cadmium(II) coordination polymers with this compound are areas of active research. The introduction of ancillary ligands, such as 4,4'-bipyridine (B149096), has been shown to influence the resulting frameworks.

While extensive research has been conducted on cadmium(II) coordination polymers with various organic linkers, specific examples detailing the crystal structure of Cd(II) networks with this compound are less common in the reviewed literature. However, the known coordination chemistry of cadmium(II) suggests that it would likely form multidimensional frameworks with the versatile 2-sulfoterephthalate ligand.

Ancillary co-ligands, particularly N-donor ligands like 4,4'-bipyridine and its analogues, play a pivotal role in dictating the final structure of coordination polymers based on this compound. These co-ligands can act as pillars, linkers, or spacers, influencing the dimensionality, topology, and porosity of the resulting framework.

The use of 4,4'-bipyridine in conjunction with this compound and metal ions such as Ag(I), Co(II), and Zn(II) has been shown to yield diverse architectures. publicationslist.orgorcid.orgrsc.org For instance, in a silver(I) system, the presence of 4,4'-bipyridine can lead to different supramolecular structures depending on the pH. publicationslist.org In cobalt(II) and zinc(II) systems, 4,4'-bipyridine acts as a bridging ligand, connecting metal-sulfoterephthalate units into higher-dimensional networks. orcid.orgrsc.org The length and flexibility of the N-donor co-ligand can also be varied to tune the resulting framework, as demonstrated by the use of 1,3-di(4-pyridyl)propane with cobalt(II) and 2-sulfoterephthalate. orcid.org

| Metal Ion | Ancillary Ligand | Observed Influence | Resulting Structure |

|---|---|---|---|

| Silver(I) | 4,4'-Bipyridine | Controls supramolecular assembly in a pH-dependent manner | Varied supramolecular structures |

| Cobalt(II) | 4,4'-Bipyridine | Acts as a bridging ligand to form extended networks | Discrete and polymeric complexes |

| Cobalt(II) | 1,3-di(4-pyridyl)propane | Acts as a flexible bridging ligand | 2-D coordination polymer |

| Zinc(II) | 4,4'-Bipyridine | Connects metal-sulfoterephthalate units | Extended network |

The sulfonic acid group on the this compound ligand provides a direct route to functionalized MOFs with inherent Brønsted acidity. This functionality is highly desirable for applications in catalysis and proton conductivity.

A notable example is the synthesis of HSO₃-MIL-101(Cr), a chromium-based MOF, using monosodium this compound. rsc.org This material incorporates free sulfonic acid groups into the highly stable MIL-101 framework. The synthesis is typically carried out under hydrothermal conditions. Similarly, a stable zirconium-based MOF with sulfonic acid functionality has been prepared using this compound, demonstrating high activity and reusability in esterification reactions. rsc.org The presence of the sulfonic acid groups in these MOFs creates active sites for catalysis. The structural integrity and catalytic performance of these materials are subjects of ongoing research, with a focus on understanding deactivation mechanisms and improving stability. rsc.org

Furthermore, the functionalization of well-known MOF structures, such as UiO-66, with sulfonate groups derived from this compound has been explored to introduce and study structural dynamics within the framework. nih.gov These studies provide fundamental insights into how the functional groups influence the dynamic behavior of the MOF and its interaction with guest molecules.

Functionalized MOF Structures Derived from this compound

Synthesis and Characterization of UiO-66-SO3H Variants

The UiO-66 framework, a zirconium-based MOF, is renowned for its exceptional thermal and chemical stability. The incorporation of this compound, often in conjunction with its non-sulfonated counterpart, terephthalic acid, allows for the synthesis of UiO-66-SO3H variants with tunable properties. nih.gov

The synthesis is typically carried out via a solvothermal method, where a zirconium salt (such as ZrCl4) is reacted with a mixture of terephthalic acid and this compound (or its monosodium salt) in a high-boiling solvent like N,N-dimethylformamide (DMF). nih.gov The ratio of the two linkers in the synthesis mixture can be systematically varied to control the degree of sulfonation in the final material. nih.gov

Characterization techniques such as powder X-ray diffraction (PXRD) confirm that the introduction of the sulfonic acid group does not alter the fundamental crystal structure of the UiO-66 framework. nih.gov However, the incorporation of the bulkier -SO3H group can lead to a reduction in the Brunauer–Emmett–Teller (BET) surface area and pore volume compared to the parent UiO-66. nih.gov The presence of the sulfonic acid groups can be confirmed by techniques like Fourier-transform infrared (FTIR) spectroscopy.

Table 1: Physicochemical Properties of UiO-66-SO3H Variants with Varying Degrees of Sulfonation

| Material | H2BDC–SO3Na/H2BDC Molar Ratio | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Sulfur Content (wt%) |

|---|---|---|---|---|

| (20)SO3H-UiO-66 | 20/80 | 703 | 0.37 | 2.1 |

| (40)SO3H-UiO-66 | 40/60 | 455 | 0.27 | 3.9 |

| (60)SO3H-UiO-66 | 60/40 | 354 | 0.22 | 5.5 |

| (80)SO3H-UiO-66 | 80/20 | 289 | 0.19 | 7.0 |

| (100)SO3H-UiO-66 | 100/0 | 250 | 0.17 | 8.3 |

Data compiled from a study on microwave-assisted synthesis of sulfonic-containing UiO-66(Zr) materials. nih.gov

Preparation and Properties of MIL-101(Cr)-SO3H

MIL-101(Cr), a chromium-based MOF, is distinguished by its exceptionally large pore volume and surface area. The functionalization of this framework with sulfonic acid groups, derived from this compound, has been shown to enhance its performance in various applications, particularly in catalysis and adsorption.

The synthesis of MIL-101(Cr)-SO3H is typically achieved through a hydrothermal reaction involving a chromium salt (such as chromium nitrate) and monosodium 2-sulfoterephthalate. mdpi.com The use of modulators, such as hydrofluoric acid, acetic acid, or nitric acid, during synthesis can significantly influence the resulting material's properties, including its surface area and pore volume. mdpi.com For instance, synthesis employing hydrofluoric acid as a modulator has been shown to yield materials with a higher BET surface area compared to those prepared with acetic or nitric acid, or without a modulator. mdpi.com

The resulting MIL-101(Cr)-SO3H retains the characteristic crystal structure of the parent MIL-101(Cr) while incorporating the acidic -SO3H functional groups. These groups can enhance the material's affinity for polar molecules and provide active sites for catalysis.

Table 2: Influence of Modulator on the Physicochemical Properties of MIL-101(Cr)-SO3H

| Modulator | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Synthesis Yield (%) |

|---|---|---|---|

| Hydrofluoric Acid | 1862 | 0.87 | 2.2 |

| Nitric Acid | 1554 | 0.81 | 25.2 |

| Acetic Acid | 1374 | 0.72 | 29.6 |

| None | 1342 | 0.69 | 32.6 |

Data from a study on the hydrofluoric acid-free synthesis of MIL-101(Cr)-SO3H. mdpi.com

Gas Adsorption and Storage Properties (e.g., Hydrogen, CO2)

The porous nature of MOFs makes them promising candidates for gas storage and separation. The introduction of sulfonic acid groups can influence the gas adsorption properties by altering the pore environment and introducing specific interaction sites.

While extensive data on the hydrogen storage capacity of the sulfonated variants is still emerging, studies on the parent MOFs provide a baseline. For instance, UiO-66 has shown a hydrogen uptake of 2.4 wt% at 38 bar and 77 K. nih.gov The larger pore variant, UiO-67, exhibits a higher uptake of 4.6 mass% under the same conditions, highlighting the importance of pore size and surface area. nih.gov For MOFs to be viable for practical hydrogen storage applications, a high gravimetric and volumetric storage capacity at near-ambient temperatures is desirable. nih.govresearchgate.net

Regarding carbon dioxide capture, the amine-functionalized parent MOF, UiO-66-NH2, has a CO2 adsorption capacity of 3.93 mmol/g at 273 K and 1.0 bar. researchgate.net The incorporation of graphene oxide to form a composite, UiO-66-NH2/GO, further increases this capacity to 6.41 mmol/g under the same conditions. researchgate.net Solvent-free synthesis of MIL-101(Cr) has yielded a material with a high CO2 adsorption capacity of 18.8 mmol/g at room temperature. mdpi.com Amine-grafted MIL-101(Cr) has also shown enhanced CO2 uptake. pku.edu.cn The presence of sulfonic acid groups in UiO-66-SO3H and MIL-101(Cr)-SO3H is expected to influence their CO2 adsorption behavior due to the polar nature of the SO3H group.

Applications in Sensing Volatile Organic Compounds (VOCs)

The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring and public health. MOFs, with their high surface areas and tunable pore chemistry, are excellent materials for fabricating sensitive and selective VOC sensors.

UiO-66-based MOFs have been investigated for their VOC sensing capabilities. A study on functionalized UiO-66-X (where X = -NH2, -Cl, -N3) demonstrated their ability to discriminate between eight different VOCs. nih.gov A quartz crystal microbalance (QCM) sensor functionalized with UiO-66-SO3H showed a significant response to aniline (B41778) vapor, with a frequency shift of -7.6 Hz for 60 ppb of aniline, which was substantially higher than its response to BTEX (benzene, toluene, ethylbenzene, and xylene) vapors (1.6-2.0 Hz). researchgate.net

MIL-101(Cr) has also been utilized as a sensing layer on QCM nanosensors for VOC detection. nih.govrsc.org These sensors have demonstrated good sensitivity and reversibility for a range of VOCs, including methanol, ethanol, acetone, and pyridine. nih.gov The large pores of MIL-101(Cr) allow for the efficient trapping of VOC molecules, leading to a measurable change in the sensor's frequency. nih.gov

Table 3: Sensing Performance of a UiO-66-SO3H based QCM Sensor for Various VOCs at 60 ppb

| Volatile Organic Compound | Frequency Shift (Hz) |

|---|---|

| Aniline | -7.6 |

| Benzene (B151609) | 1.6 |

| Toluene | 1.8 |

| Ethylbenzene | 1.9 |

| Xylene | 2.0 |

Data from a study on a ppb-level aniline vapor sensor functionalized with UiO-66-SO3H. researchgate.net

Exploration of MOF Applications in Water Purification

Access to clean water is a global challenge, and MOF-based materials are being actively explored for their potential in water purification due to their high adsorption capacities for various pollutants.

UiO-66 and its derivatives have shown great promise for the removal of heavy metal ions from water. mdpi.comfrontiersin.org The robust nature of the UiO-66 framework makes it suitable for use in aqueous environments. mdpi.com Studies have demonstrated its effectiveness in adsorbing arsenic, with a remarkable uptake capacity of 303 mg/g at pH 2. nih.gov A thin-film nanocomposite membrane incorporating UiO-66-SO3H exhibited notable rejection rates of 90% for cadmium and 87.7% for mercury. mdpi.com

MIL-101(Cr)-SO3H has also been investigated for its ability to remove pollutants from water. It has shown excellent adsorption performance for organic dyes and pharmaceuticals. researchgate.netmdpi.com For instance, MIL-101(Cr)-SO3H exhibited maximum adsorption capacities of 493 mg/g for moxifloxacin (B1663623) and 535 mg/g for gemifloxacin. researchgate.net Furthermore, a study on the removal of barium ions from wastewater demonstrated that sulfonation of MIL-101(Cr) significantly increased its adsorption capacity to 141.9 mg/g, compared to 54 mg/g for the unmodified MOF. rsc.org

Table 4: Adsorption Capacities of MIL-101(Cr)-SO3H for Various Pollutants in Water

| Pollutant | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Moxifloxacin | 493 |

| Gemifloxacin | 535 |

| Barium (Ba²⁺) | 141.9 |

Data compiled from studies on the adsorption of pharmaceuticals and heavy metals by MIL-101(Cr)-SO3H. researchgate.netrsc.org

Catalytic Science and Reaction Engineering Utilizing 2 Sulfoterephthalic Acid

Heterogeneous Catalysis with 2-Sulfoterephthalic Acid-Functionalized Materials

Materials functionalized with this compound serve as effective heterogeneous catalysts, offering advantages such as ease of separation, potential for recycling, and high stability. Their application is particularly prominent in reactions requiring strong acid sites.

A primary application of this compound in catalysis is its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). rsc.orgrsc.org The direct, one-pot synthesis method involves using the monosodium salt of this compound with a metal source, such as chromium nitrate (B79036) or chromium trioxide, to construct highly porous and acidic MOFs. nih.govrsc.org One of the most studied examples is MIL-101(Cr)-SO₃H, a chromium-based MOF that features the 2-sulfoterephthalate ligand. rsc.orgrsc.org

These MOFs are characterized by their high specific surface area and the presence of accessible sulfonic acid groups within their porous structure. nih.gov The synthesis can be influenced by the choice of "mineralizer," such as hydrochloric acid (HCl) or hydrofluoric acid (HF), which can affect the catalyst's final properties, including surface area and acidity. nih.gov The resulting materials possess a crystalline structure where the sulfonic acid groups are integral to the framework, providing a high density of active Brønsted acid sites. rsc.orgrsc.org

Friedel-Crafts acylation is a fundamental organic reaction that involves the addition of an acyl group to an aromatic ring, typically catalyzed by a Lewis or Brønsted acid. While sulfonic acid-functionalized materials are generally considered potential catalysts for this type of reaction due to their strong acidity, specific research detailing the performance of this compound-derived materials in Friedel-Crafts acylation is not extensively documented in the reviewed literature. The strong Brønsted acid sites present in catalysts like MIL-101(Cr)-SO₃H could theoretically activate acylating agents, but dedicated studies on their efficiency, selectivity, and mechanism in this specific reaction are needed to confirm their viability.

The use of this compound-functionalized catalysts, particularly MIL-101(Cr)-SO₃H, has been extensively demonstrated in liquid-phase esterification reactions. rsc.orgresearchgate.net These solid acid catalysts have shown high activity for the esterification of various carboxylic acids with alcohols. rsc.org For instance, they effectively catalyze the reaction between n-butanol and acetic acid, the esterification of cyclohexene (B86901) with formic acid, and the esterification of oleic acid. rsc.orgnih.govresearchgate.net

The catalytic activity is attributed to the high loading and efficient utilization of the sulfonic acid functional groups. rsc.org The performance of these MOF-based catalysts is often comparable to or even exceeds that of commercial acid resins like Amberlyst-15. rsc.org The porous nature of the MOFs can also introduce size-selectivity, favoring reactants that can easily diffuse through the channels to reach the active sites. acs.org

Table 1: Performance of this compound-Derived Catalysts in Esterification Reactions

| Catalyst | Reactants | Mineralizer in Synthesis | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Source(s) |

| HSO₃-MIL-101(Cr) | n-butanol + Acetic Acid | HF | 70 | 4 | ~60 | - | rsc.org |

| HSO₃-MIL-101(Cr) | n-butanol + Acetic Acid | HCl | 70 | 4 | ~55 | - | rsc.org |

| HSO₃-Zr-MOF | n-butanol + Acetic Acid | - | 70 | 4 | ~80 | - | rsc.org |

| MIL-101(Cr)-SO₃H | Cyclohexene + Formic Acid | HCl | 110 | 4 | 63.97 | ~97.5 | nih.gov |

| MIL-101(Cr)-SO₃H | Cyclohexene + Formic Acid | HF | 110 | 4 | 32.46 | ~97.5 | nih.gov |

| MIL-101(Cr)-SO₃H | Oleic Acid + Methanol | - | 150 | 6 | ~80 | - | researchgate.net |

The stability and reusability of catalysts are critical for practical applications. Studies on this compound-functionalized MOFs have shown them to be robust heterogeneous catalysts that can be recovered by simple filtration and reused multiple times. rsc.orgrsc.org For example, MIL-101(Cr)-SO₃H prepared with HCl as a mineralizer was reused for three consecutive cycles in the esterification of cyclohexene without a significant loss of catalytic activity. nih.gov Similarly, other studies have reported successful reuse for up to five cycles. rsc.orgnih.gov

However, a potential deactivation pathway has been identified, particularly in the esterification of alcohols. The sulfonic acid groups can react with the alcohol to form sulfonic esters, which blocks the active sites. rsc.org In some cases, this deactivation can be reversed by treating the spent catalyst with an acid solution to regenerate the sulfonic acid groups. rsc.org The stability of the catalyst framework itself can also be a concern; for instance, the HSO₃-MIL-101(Cr) catalyst was found to be unstable under acidic regeneration conditions, whereas a zirconium-based analogue demonstrated much higher chemical stability and could be fully regenerated. rsc.org

Table 2: Reusability of this compound-Functionalized Catalysts

| Catalyst | Reaction | Number of Cycles | Final Yield/Conversion | Deactivation Noted | Source(s) |

| S-MIL-101 | Esterification | 5 | No significant loss of activity | No | rsc.org |

| S-IRMOF-3 | Knoevenagel Condensation | 5 | ~90% yield | Minimal | nih.gov |

| HSO₃-Zr-MOF | Esterification | 4 | Activity recovered after regeneration | Yes, reversible sulfonic ester formation | rsc.org |

| MIL-101(Cr)-SO₃H | Esterification | 3 | No loss of activity | No | nih.gov |

Investigation of Brønsted Acidity in Solid Catalysts

The catalytic activity of this compound-functionalized materials stems from their strong Brønsted acidity. rsc.org The sulfonic acid moiety (-SO₃H) attached to the terephthalate (B1205515) linker is the source of this acidity, acting as a proton donor. The introduction of these free sulfonic acid groups into highly stable MOFs is a key strategy for creating solid acid catalysts. rsc.org

The presence and nature of these acid sites can be confirmed through various characterization techniques. Fourier-transform infrared (FTIR) spectroscopy, for instance, can identify the characteristic stretching vibrations of the sulfonic acid groups. rsc.org Acid-base titration is another method used to quantify the number of accessible acid sites within the material. rsc.org The strength of the Brønsted acidity in these MOFs is considered comparable to that of sulfonic acid-based ion-exchange resins. rsc.org This strong acidity is crucial for catalyzing reactions that proceed via protonation of a substrate, such as esterification. berkeley.edu

Mechanistic Insights into Acidic Catalysis by this compound-Derived Materials

The mechanism of acid catalysis by these materials relies on the proton-donating ability of the sulfonic acid groups. In the case of esterification, the reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a proton from an -SO₃H group on the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by the transfer of a proton and the elimination of a water molecule to yield the ester product. The catalyst is regenerated when the proton is released back to the sulfonic acid site. The confinement of these acid groups within the pores of a MOF can facilitate the reaction by creating a high local concentration of both acid sites and reactants. While detailed theoretical and mechanistic studies specifically for this compound-derived catalysts are still developing, this general mechanism for Brønsted acid-catalyzed esterification is widely accepted and applicable.

Spectroscopic and Structural Characterization Techniques

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. iajps.commdpi.com It is a crucial method for assessing the thermal stability of compounds like 2-sulfoterephthalic acid and its derivatives, including metal-organic frameworks (MOFs). The analysis provides quantitative information on decomposition patterns, thermal stability limits, and the composition of the material. iajps.com

A typical TGA experiment involves heating a small sample on a precision balance inside a furnace. The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. nih.gov

For a coordination polymer or MOF constructed using this compound as an organic linker, the TGA curve would typically exhibit several distinct mass loss stages.

Dehydration: The initial weight loss, usually occurring at temperatures below 150°C, corresponds to the removal of physically adsorbed or coordinated solvent molecules (e.g., water) from the structure. marquette.edu

Decomposition of Functional Groups: At higher temperatures, the decomposition of the organic ligand begins. For this compound, the sulfonate group (-SO₃H) is generally less stable than the carboxylate groups and would likely decompose first, releasing sulfur oxides (SOx). This is often observed in the 300-400°C range for sulfonic acids. marquette.edu

Framework Collapse: Following the loss of the sulfonate group, the carboxylate moieties and the benzene (B151609) ring will decompose at even higher temperatures, leading to the complete collapse of the organic framework. This process typically occurs above 400°C.

Final Residue: The final mass remaining at the end of the experiment usually corresponds to a stable metal oxide, providing information about the metal content in the original complex.

The thermal stability is a critical parameter for materials intended for applications such as catalysis or gas storage, which may operate at elevated temperatures. The data below illustrates a plausible thermal decomposition profile for a hypothetical zinc-based MOF using this compound (Zn-STA).

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 120 | 8.5 | Loss of coordinated water molecules. |

| 350 - 410 | 22.0 | Decomposition of sulfonate groups (release of SO₃). |

| 420 - 550 | 45.5 | Decomposition of the terephthalate (B1205515) backbone. |

| > 550 | 24.0 (Residue) | Formation of stable Zinc Oxide (ZnO). |

This table is interactive. Users can sort and filter the data.

This detailed analysis allows for the determination of the operational temperature limits of materials derived from this compound and provides insights into their compositional and structural integrity under thermal stress. rsc.org

Surface and Porosity Characterization (e.g., Gas Sorption Isotherms, BET Analysis for MOFs)

When this compound is utilized as a building block for porous materials like metal-organic frameworks (MOFs), the characterization of their surface area and porosity is of paramount importance. researchgate.net These properties are critical for applications in gas storage, separation, and catalysis. The primary techniques for this characterization are gas sorption isotherms, from which the specific surface area and pore size distribution are calculated. youtube.com

The most common method involves measuring the amount of nitrogen gas adsorbed by the material at its boiling point (77 K) over a range of relative pressures (P/P₀). The resulting plot of adsorbed gas volume versus relative pressure is known as the nitrogen adsorption-desorption isotherm. The shape of this isotherm provides initial qualitative information about the porous nature of the material. According to the IUPAC classification, different isotherm types (I-VI) correspond to microporous, mesoporous, or macroporous materials. mdpi.com

From the adsorption isotherm data, the Brunauer-Emmett-Teller (BET) theory is applied to calculate the specific surface area. The BET equation is typically valid in the relative pressure range of 0.05 to 0.35 for mesoporous materials. For microporous materials like many MOFs, the application range might be narrower. youtube.com The analysis yields the "BET surface area," a key parameter representing the total surface area (internal and external) available for interaction with gas molecules.

Furthermore, the pore size distribution can be determined from the isotherm data using theoretical models such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) for micropores. This analysis reveals the volume and diameter of the pores within the material, which is crucial for understanding its capacity for guest molecule encapsulation.

A hypothetical MOF synthesized from this compound and a metal cluster could exhibit significant porosity. The presence of the bulky sulfonate group, in addition to the carboxylates, would influence the packing of the framework and the resulting pore architecture. The table below presents representative data for the surface and porosity characterization of such a hypothetical MOF.

| Parameter | Value | Method/Model | Significance |

| BET Surface Area | 1250 m²/g | N₂ Sorption at 77 K | High surface area indicates significant potential for gas adsorption. |

| Langmuir Surface Area | 1480 m²/g | N₂ Sorption at 77 K | Provides an alternative measure of surface area, often higher for microporous materials. |

| Total Pore Volume | 0.55 cm³/g | at P/P₀ = 0.99 | Represents the total volume of accessible pores. |

| Micropore Volume | 0.42 cm³/g | t-Plot Method | Indicates a predominantly microporous structure. |

| Average Pore Diameter | 1.8 nm | DFT | Confirms the microporous nature, suitable for selective gas separation. |

This table is interactive. Users can sort and filter the data.

These characterization techniques are essential for evaluating the performance of MOFs derived from this compound, enabling the rational design of materials with tailored porosity for specific applications. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. dtu.dk It offers a balance between accuracy and computational cost, making it suitable for studying complex systems involving 2-sulfoterephthalic acid. nih.govgithub.io DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govrsc.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. nih.gov The optimization process is crucial as the geometric structure dictates many of the molecule's chemical and physical properties. nih.gov For instance, quantum chemical calculations on substituted terephthalic acid molecules have shown how the out-of-plane rotation of the carboxyl groups is influenced by the substituent, which in turn affects the electronic properties. scispace.com

Once the geometry is optimized, DFT is used to analyze the electronic structure. ijpsat.org This includes calculating the distribution of electron density, the energies of molecular orbitals, and the partial atomic charges on each atom. nih.govijpsat.org Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, stability, and electronic transition properties. nih.govijpsat.orgmdpi.com A smaller gap generally indicates higher reactivity. mdpi.com

In the context of complexes, such as those formed with metal ions in MOFs, DFT is used to model the coordination environment. It can elucidate the nature of the metal-ligand bonds and the electronic restructuring that occurs upon complexation. researchgate.net For example, analyses like the Projected Density of States (PDOS) and Crystal Orbital Hamilton Population (pCOHP) can quantify the orbital overlap and bonding interactions between the metal d-orbitals and the ligand's p-orbitals. researchgate.net

| Property | Description | Typical Calculated Value/Insight |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Provides insights into the molecule's ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Relates to the molecule's electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. ijpsat.org | A smaller gap suggests higher reactivity. mdpi.com |

| Mulliken Atomic Charges | Distribution of partial charges on each atom in the molecule. ijpsat.org | Identifies electrophilic and nucleophilic sites. nih.gov |

| Dipole Moment | Measure of the overall polarity of the molecule. nih.gov | Influences intermolecular interactions and solubility. |

DFT calculations are a valuable tool for predicting and interpreting various types of molecular spectra. researchgate.net By calculating the vibrational frequencies of a molecule in its optimized geometry, theoretical infrared (IR) and Raman spectra can be generated. nih.govmdpi.com These calculated spectra are often compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral peaks. nih.govresearchgate.net For example, DFT can predict the characteristic stretching frequencies for the S=O bonds in the sulfonate group and the C=O bonds in the carboxyl groups of this compound.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra, such as UV-Visible spectra. nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths. nih.gov These theoretical predictions help in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions. researchgate.net

Computational methods are frequently used to validate and provide a deeper understanding of experimental results. vub.be In the context of MOFs constructed from ligands like this compound, DFT can be used to model the adsorption of guest molecules, such as hydrogen, within the framework's pores.

Quantum Chemistry Simulations for Electronic and Photo-physical Properties

Quantum chemistry simulations provide a detailed picture of the electronic and photophysical properties of molecules. arxiv.org These simulations can go beyond standard DFT to employ more advanced methods for calculating excited-state properties, which are crucial for understanding phenomena like fluorescence and phosphorescence. arxiv.orgmdpi.com For a molecule like this compound, these calculations can predict how it will interact with light, which is particularly relevant for applications in photocatalysis or sensing. rsc.org Simulations can determine properties such as the band-gap energy, which is important for semiconducting materials. mdpi.com

The functional groups of this compound—two carboxylic acid groups and one sulfonic acid group—are capable of forming strong intermolecular interactions, particularly hydrogen bonds. dovepress.commdpi.com Quantum chemistry simulations can analyze these interactions in detail. nih.gov

Methods such as Natural Bond Orbital (NBO) analysis are used to study charge delocalization and hyperconjugative interactions between orbitals, which contribute to molecular stability. nih.govmdpi.com The Atoms in Molecules (AIM) theory can be used to characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. mdpi.com Furthermore, molecular dynamics (MD) simulations, which use forces derived from quantum mechanical calculations, can model the dynamic behavior of molecules and their interactions over time, providing insights into the formation of molecular clusters and the role of specific interactions like hydrogen bonding in solution. dovepress.comnih.govnih.gov

| Method | Information Provided | Relevance to this compound |

|---|---|---|

| Natural Bond Orbital (NBO) | Analyzes charge delocalization, donor-acceptor interactions, and hyperconjugation. nih.gov | Reveals the stability contribution from interactions between the sulfonate/carboxylate groups and the aromatic ring. |

| Atoms in Molecules (AIM) | Characterizes bond paths and critical points in the electron density to define atomic interactions. mdpi.com | Quantifies the strength and nature (covalent vs. electrostatic) of hydrogen bonds formed by the acid groups. |

| Molecular Dynamics (MD) | Simulates the time-dependent motion of atoms and molecules. dovepress.comnih.gov | Models how this compound molecules interact and self-assemble in solution or within a crystal lattice. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. nih.gov | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Theoretical Frameworks for Sulfonic Acid Functionalization in Metal-Organic Frameworks

The incorporation of sulfonic acid groups into MOF linkers, such as in this compound, is a key strategy for tuning the properties of the resulting materials. Theoretical studies have been instrumental in establishing the conceptual framework for this functionalization. rsc.org

Theoretical models predict that the highly polar and acidic –SO₃H group can significantly alter the MOF's properties in several ways. Firstly, it introduces strong Brønsted acid sites into the framework. nih.gov This is highly desirable for heterogeneous catalysis, as these sites can catalyze a variety of organic reactions, such as esterification and ring-opening reactions. rsc.orgresearchgate.net Computational studies can model the reaction pathways at these acid sites to predict catalytic activity and selectivity.

Secondly, the sulfonic acid groups enhance the framework's affinity for polar molecules. This can improve the selective adsorption of gases like CO₂ or water vapor. researchgate.net Theoretical calculations help to understand and quantify the interactions between the functional group and the guest molecules, guiding the design of MOFs for specific separation applications. Several theoretical studies have proposed the benefits of sulfonic acid functionalization on various MOF architectures, paving the way for targeted synthesis of these materials. rsc.org

Analytical Methodologies for Detection and Quantification of 2 Sulfoterephthalic Acid

Chromatographic Separation Techniques for Organic Acids

Chromatography is a powerful technique that separates components of a mixture for qualitative and quantitative analysis. nih.gov The separation is based on the differential partitioning of compounds between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid adsorbed on a solid). nih.gov For organic acids, techniques such as high-performance liquid chromatography, ion-exchange, ion exclusion, and mixed-mode chromatography are particularly effective due to the ionic nature of these compounds. sigmaaldrich.comharvardapparatus.comphenomenex.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of organic acids due to its simplicity, speed, and stability. sigmaaldrich.com It allows for the simultaneous analysis of multiple organic acids in a single run. The quantitative aspect of HPLC is robust, where a calibration curve is constructed by plotting the detector response against known concentrations of standards. osha.gov The concentration of the analyte in a sample is then determined from this curve. osha.gov

HPLC methods have been developed for aromatic acids closely related to 2-sulfoterephthalic acid. For instance, a micellar liquid chromatography (MLC) method, a subset of HPLC, has been used to separate terephthalic acid (TPA) from eight major aromatic acid impurities. nih.gov This method demonstrates excellent peak shape and baseline resolution for all nine acids, including isomeric pairs. nih.gov The limits of detection (LOD) for the nine related acids ranged from 0.180 to 1.53 ppm, with limits of quantitation (LOQ) from 0.549 to 3.45 ppm. nih.gov

| Parameter | Method 1: Phthalic Acid Isomers helixchrom.com | Method 2: Phthalic Anhydride (B1165640) osha.gov | Method 3: Terephthalic Acid Impurities nih.gov |

|---|---|---|---|

| Column | Amaze HA Mixed-Mode | Nova-pak C18 (8 mm x 100 mm, 5-µm) | C18 (100×2.1mm, 3.5μm) |

| Mobile Phase | Acetonitrile/Water/Formic Acid | Water/Acetonitrile/Phosphoric Acid (73:27:0.1 v/v/v) | 1% Sodium Dodecyl Sulfate (SDS), acidic |

| Flow Rate | Not Specified | 2.0 mL/min | Step flow rate gradient |

| Detection | UV | UV (200 nm) | Not Specified |

| Run Time | Not Specified | < 10 min (analyte retention time 5.8 min) | < 20 min |

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) separates molecules based on their net charge. sartorius.comthermofisher.com The stationary phase consists of an insoluble matrix with covalently attached charged groups. researchgate.net For separating anions like this compound, which possesses negatively charged carboxylate and sulfonate groups, an anion-exchange resin with positively charged functional groups is used. harvardapparatus.comresearchgate.net

The process begins with the column equilibrated with a buffer. When the sample is introduced, the negatively charged this compound molecules displace the counter-ions and bind to the positively charged stationary phase. harvardapparatus.com Elution is then achieved by changing the ionic strength or pH of the mobile phase, which disrupts the electrostatic interactions and releases the bound molecules. harvardapparatus.com This technique is highly effective for purifying charged biomolecules like proteins and nucleic acids and is well-suited for separating ionic species that differ even slightly in their charge properties. fredhutch.org

Ion Exclusion Chromatography

Ion exclusion chromatography (IEC) is a separation technique that utilizes an ion-exchange stationary phase to separate ionic substances from nonionic or weakly ionized ones. phenomenex.comslideshare.net In the context of analyzing this compound, a strongly acidic cation-exchange resin in the hydrogen form is typically used. slideshare.netchromforum.org

The separation mechanism is based on the principle of Donnan exclusion. Highly ionized species (strong acids) are repelled by the similarly charged stationary phase and are therefore excluded from the resin's pores, causing them to elute quickly in the column's dead volume. slideshare.net In contrast, weakly ionized or non-ionized molecules, such as undissociated organic acids, can penetrate the resin beads and are retained longer. slideshare.net This makes IEC a valuable method for the separation of carboxylic acids, amino acids, and inorganic anions. researchgate.netslideshare.net The separation of aromatic acids can sometimes be challenging due to interactions between the analyte's aromatic rings and the polymeric stationary phase. nih.gov

Reversed-Phase and Mixed-Mode Liquid Chromatography

Reversed-phase liquid chromatography (RPLC) separates molecules based on their hydrophobicity. While effective for many organic compounds, highly polar and ionic molecules like this compound can be challenging to retain on standard RPLC columns.

To overcome this, mixed-mode liquid chromatography (MMLC) is employed. MMLC utilizes a stationary phase with more than one type of retention mechanism, typically combining reversed-phase and ion-exchange properties. mdpi.com This dual functionality is highly advantageous for analyzing ionized and hydrophilic analytes. mdpi.com For a compound like this compound, a mixed-mode column featuring both hydrophobic (like C18) and anion-exchange functionalities would provide retention based on both its aromatic structure and its negative charges. helixchrom.com This approach has been successfully used for the separation of phthalic acid isomers, which are structurally similar to terephthalic acid. helixchrom.com Optimizing the pH of the mobile phase is crucial in MMLC to control the ionization state of the target analyte and achieve the desired separation. mdpi.com

| Parameter | Method 1 helixchrom.com | Method 2 helixchrom.com |

|---|---|---|

| Column | Heritage MA | Coresep SB |

| Separation Modes | Reversed-phase and anion-exchange | Reversed-phase and anion-exchange |

| Mobile Phase | 40% Acetonitrile with 100 mM Ammonium Formate (pH 3) | Acetonitrile/Water/Formic Acid |

| Detection | UV (255 nm) | UV, ELSD, RI, MS |

Detection Strategies for this compound and its Related Compounds

Following chromatographic separation, a detector is required to identify and quantify the eluted compounds. For aromatic acids like this compound, UV-Vis detectors are commonly used due to the chromophoric nature of the benzene (B151609) ring. osha.govhelixchrom.com However, for greater selectivity and to overcome challenges like co-eluting peaks or the absence of a UV chromophore, mass spectrometry is an increasingly accessible and powerful tool. lcms.cz

Mass Spectrometry (e.g., ACQUITY QDa Mass Detector) for Selective Detection

Mass spectrometry (MS) is a powerful analytical technique that identifies and quantifies compounds based on their mass-to-charge ratio (m/z). units.it When coupled with a liquid chromatograph, it provides a high degree of specificity and sensitivity. The Waters ACQUITY QDa Mass Detector is a compact, user-friendly mass spectrometer designed to integrate seamlessly with existing LC systems. selectscience.neteuropeanpharmaceuticalreview.com

It functions as a mass detector that complements optical detectors, providing mass spectral data that can confirm the identity of chromatographic peaks and reveal unexpected co-elutions. selectscience.netdirectindustry.com The ACQUITY QDa is designed for analytical scientists who need mass spectral information without the complexity of traditional mass spectrometers. europeanpharmaceuticalreview.com It features automated setup and eliminates the need for sample-specific adjustments, ensuring robust and reliable results. europeanpharmaceuticalreview.com This makes it a valuable tool for confirming the identity of this compound and quantifying it, especially at low levels or in complex matrices where optical detection alone may be insufficient. europeanpharmaceuticalreview.com The next-generation ACQUITY QDa II offers an extended mass range and superior sensitivity, further enhancing its capabilities for detecting impurities and other critical species.

Electroconductivity Detection

Electroconductivity detection is a primary technique for the analysis of ionic species like this compound, particularly when coupled with separation methods such as ion chromatography (IC) or capillary electrophoresis (CE). This detector measures changes in the electrical conductivity of the mobile phase as the analyte elutes from the separation column.

In ion chromatography, suppressed conductivity detection is a highly effective method for determining anions, including sulfonated compounds. nih.govjasco-global.com A suppressor device chemically reduces the high background conductivity of the eluent, which enhances the signal from the analyte ions, leading to significantly improved sensitivity and lower detection limits. nih.govnih.gov This technique is well-established for the analysis of a wide array of organic and inorganic acids. shimadzu.com

Capillary zone electrophoresis (CZE) is another separation technique that can be paired with conductivity detection for analyzing charged molecules. usp.org In CZE, analytes are separated based on their differing migration speeds in an electric field within a narrow capillary. usp.org A notable innovation in this area is capacitively coupled contactless conductivity detection (C4D), which measures conductivity without direct contact between the electrodes and the solution, offering versatility and robustness. stanford.edu

UV-Vis Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is a common detection method for high-performance liquid chromatography (HPLC) and capillary electrophoresis, suitable for compounds that absorb light in the UV-Vis portion of the spectrum. Aromatic compounds, including terephthalic acid and its derivatives, inherently absorb UV light due to their benzene ring structure.

The introduction of a sulfonic acid group to the terephthalic acid molecule to form this compound alters its electronic structure, which in turn affects its UV absorption characteristics, such as the wavelength of maximum absorbance (λmax) and the intensity of absorption. While specific spectral data for this compound is not extensively documented in public literature, the analysis of related aromatic sulfonic acids by techniques like HPLC-UV is a standard practice. nih.gov A patent detailing a production method for sulfoterephthalic acid confirms the use of HPLC for its quantitative analysis, which typically relies on UV detection for such compounds. google.com For optimal performance, the detector is set to a wavelength where the analyte exhibits strong absorbance to maximize sensitivity.

pH Buffering and Indicator Methods

Given its acidic nature, stemming from both a carboxylic acid and a sulfonic acid functional group, this compound can theoretically be quantified using classical acid-base titration methods. This involves the controlled neutralization of the acidic analyte with a standardized basic solution. The endpoint of the titration, which corresponds to the point of complete neutralization, can be identified by a sharp change in pH, monitored either with a pH meter or a visual pH indicator. ebsco.com

The selection of an appropriate indicator is critical, as its color change range must coincide with the pH at the equivalence point of the titration reaction. chemguide.co.uk While titrimetric methods are straightforward and cost-effective, they may not provide the necessary selectivity or sensitivity for analyzing complex samples with multiple acidic or basic components. In industrial applications, pH measurements are frequently used to monitor processes and wastewater, which could provide an indirect estimation of the concentration of acidic substances like this compound. semanticscholar.org However, for precise and unambiguous quantification, instrumental methods like chromatography are generally superior.

Method Validation and Performance Characteristics (Limit of Quantitation, Linearity, Precision, Accuracy)

For any analytical method to be considered reliable, it must undergo a validation process to demonstrate its suitability for the intended application. This involves evaluating several key performance characteristics. While a specific, detailed validation report for this compound is not available in the reviewed literature, the following tables present illustrative data based on typical performance characteristics observed for the HPLC-UV analysis of similar aromatic acids. ekb.egresearchgate.net

Table 1: Illustrative Linearity and Limit of Quantitation for this compound Analysis by HPLC-UV

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| This table presents hypothetical data based on typical performance for similar analytical methods. |

The Limit of Quantitation (LOQ) represents the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. Linearity refers to the ability of the method to provide results that are directly proportional to the concentration of the analyte over a specified range. This is typically confirmed by a high correlation coefficient (r²) from a calibration curve.

Table 2: Illustrative Precision and Accuracy for this compound Analysis by HPLC-UV

| Parameter | Concentration Level | Typical Value |

| Precision (Repeatability) | Low (5 µg/mL) | RSD < 2% |

| Medium (50 µg/mL) | RSD < 1.5% | |

| High (90 µg/mL) | RSD < 1% | |

| Accuracy (Recovery) | Low (5 µg/mL) | 98 - 102% |

| Medium (50 µg/mL) | 99 - 101% | |

| High (90 µg/mL) | 99 - 101% | |

| This table presents hypothetical data based on typical performance for similar analytical methods. RSD refers to the Relative Standard Deviation. |

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is commonly expressed as the relative standard deviation (RSD). Accuracy indicates the closeness of the results obtained by the method to the true value and is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated.

Future Directions and Emerging Research Avenues for 2 Sulfoterephthalic Acid Research

Development of Novel 2-Sulfoterephthalic Acid Derivatives with Enhanced Stability and Functionality